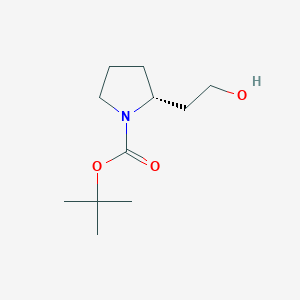

tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

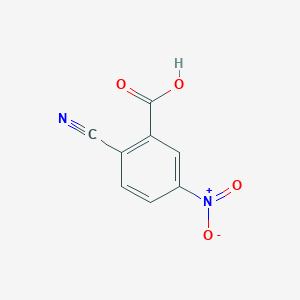

“tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 132482-06-5 . Its IUPAC name is ®-tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate . The molecular weight of this compound is 215.29 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 . This code provides a specific description of the molecule’s structure, including its connectivity, tautomeric information, isotope information, and stereochemistry.Physical And Chemical Properties Analysis

The compound has a molecular weight of 215.29 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Synthesis and Chemical Applications

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles : Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives over the past two decades. This methodology provides access to a diverse array of structurally varied piperidines, pyrrolidines, azetidines, and their fused derivatives, which are essential motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Environmental and Health Implications

Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater : The review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. It highlights microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism, providing insights into potential environmental impacts and bioremediation strategies (Thornton et al., 2020).

Antioxidant, Microbiological, and Cytotoxic Activities

Biologically Active Compounds of Plants : This review compares the effects of structural differences of selected carboxylic acids, including benzoic acid, cinnamic acid, and others, on their antioxidant, antimicrobial, and cytotoxic activities. It shows how structural variations impact bioactivity, providing a framework for understanding the biological effects of natural carboxylic acids and their potential applications in pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Drug Synthesis Applications

A review on biomass-derived levulinic acid for application in drug synthesis : Levulinic acid, produced entirely from biomass, serves as a key building block in synthesizing various value-added chemicals. This review explores its application in cancer treatment, medical materials, and other fields, highlighting its potential to reduce drug synthesis costs and improve reaction cleanliness (Zhang et al., 2021).

Mechanism of Action

Target of Action

Tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, also known as ®-1-BOC-2-(2-HYDROXYETHYL)PYRROLIDINE, is a pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities

Mode of Action

Pyrrolidine alkaloids, in general, have been shown to interact with various biological targets to exert their effects . For instance, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Biochemical Pathways

Pyrrolidine alkaloids, in general, have been shown to affect various biochemical pathways, leading to a range of biological activities .

Pharmacokinetics

HEP is a strong base used to salify organic acids of pharmaceutical interest to improve their solubility in water . It was found that the radioactivity of [14C]-HEP was excreted preferentially by the faecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .

Result of Action

Pyrrolidine alkaloids, in general, have been shown to exert a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Properties

IUPAC Name |

tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOLUPSEVGAAS-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132482-06-5 |

Source

|

| Record name | tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2718088.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2718089.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)propan-1-one](/img/structure/B2718091.png)

![N-[2-(4-Chloro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2718094.png)

![3-(furan-2-yl)-6-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2718095.png)

![2-Chloro-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2718097.png)

![ethyl 7-methyl-3,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2718099.png)

![2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine](/img/structure/B2718106.png)